REACTION_CXSMILES
|
[OH:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[C:4](=[O:14])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1.P(=O)(O)(O)O>COCCO.O>[CH3:13][C:10]1[CH:11]=[CH:12][C:7]([CH:6]2[CH2:5][C:4](=[O:14])[C:3]3[C:2](=[CH:18][CH:17]=[CH:16][CH:15]=3)[O:1]2)=[CH:8][CH:9]=1
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Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(C=CC2=CC=C(C=C2)C)=O)C=CC=C1
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Name
|
|
Quantity
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22 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
219 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the oily precipitate extracted into dichloromethane (300 ml.)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was separated
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Type
|
WASH
|
Details
|
washed with water and saturated sodium bicarbonate solution
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C2OC3=CC=CC=C3C(C2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |